molecular formula C13H16N2O2 B15014425 2-phenyl-N'-propanoylcyclopropane-1-carbohydrazide

2-phenyl-N'-propanoylcyclopropane-1-carbohydrazide

Cat. No.: B15014425
M. Wt: 232.28 g/mol
InChI Key: HERMOQICANQEMJ-UHFFFAOYSA-N
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Description

2-phenyl-N’-propanoylcyclopropane-1-carbohydrazide is an organic compound that features a cyclopropane ring, a phenyl group, and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N’-propanoylcyclopropane-1-carbohydrazide typically involves the reaction of cyclopropane-1-carboxylic acid with phenylhydrazine under acidic conditions to form the corresponding hydrazide. This intermediate is then reacted with propanoyl chloride in the presence of a base such as pyridine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N’-propanoylcyclopropane-1-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-phenyl-N’-propanoylcyclopropane-1-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-phenyl-N’-propanoylcyclopropane-1-carbohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-phenylcyclopropanamine: Shares the cyclopropane and phenyl groups but differs in the functional groups attached.

    N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Similar in having a cyclopropane ring and phenyl groups but with different substituents.

Uniqueness

2-phenyl-N’-propanoylcyclopropane-1-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

2-phenyl-N'-propanoylcyclopropane-1-carbohydrazide

InChI

InChI=1S/C13H16N2O2/c1-2-12(16)14-15-13(17)11-8-10(11)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3,(H,14,16)(H,15,17)

InChI Key

HERMOQICANQEMJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NNC(=O)C1CC1C2=CC=CC=C2

Origin of Product

United States

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